molecular formula C30H33NO4S B609824 (2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid CAS No. 942285-55-4

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

Cat. No. B609824
CAS RN: 942285-55-4
M. Wt: 503.65
InChI Key: KUBDPRSHRVANQQ-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoprotein-associated phospholipase A2, also known as platelet activating factor acetylhydrolase (PAF-AH) or phospholipase A2 group 7, hydrolyzes glycerophospholipids to produce lyso-PAF/lyso-phosphatidylcholine and short and/or oxidized fatty acids, many of which have pro-inflammatory or pro-oxidative activities. PAF-AH1b2 and 1b3 form a complex with 1b1 to regulate brain development, spermatogenesis, and cancer pathogenesis. P11 is an inhibitor of PAF-AH1b2- and 1b3-mediated hydrolysis of PAF to lyso-PAF (IC50s = 37 and 880 nM, respectively) without significant effect on other brain serine hydrolases. At 10 µM, it has been shown to impair Neuro2a and PC3 tumor cell survival.
PAFAH1b2 is a selective inhibitor of platelet-activating factor acetylhydrolases 1b2 and 1b3. It acts by impairing cancer cell survival.

Scientific Research Applications

Western Blot Analysis

PAFAH1B2 antibodies are utilized in Western Blot applications to detect the presence of the PAFAH1B2 protein in various samples. This technique is crucial for understanding protein expression levels in different disease states, particularly in neurological disorders where PAFAH1B2 may play a role .

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, antibodies against PAFAH1B2 are used to quantify the protein in biological samples. This application is significant for diagnostic purposes and for monitoring the efficacy of therapeutic interventions targeting PAFAH1B2-related pathways .

Immunocytochemistry

PAFAH1B2 antibodies facilitate the visualization of this protein within cells, allowing researchers to study its localization and distribution. This is particularly useful in cell biology and pathology research, where understanding the intracellular positioning of proteins can provide insights into their function .

Immunohistochemistry

Using PAFAH1B2 antibodies in immunohistochemistry enables the detection of this protein in tissue sections. This application is vital for studying the protein’s role in tissue architecture and pathology, especially in the context of neurodegenerative diseases .

Immunoprecipitation

PAFAH1B2 can be isolated from complex mixtures using immunoprecipitation. This method is essential for studying protein-protein interactions and identifying potential regulatory mechanisms involving PAFAH1B2 .

Alzheimer’s Disease Research

Research has shown that the loss of PAFAH1B2 reduces the generation of amyloid-β, a peptide implicated in Alzheimer’s disease. This suggests that PAFAH1B2 could be a novel target for therapeutic strategies aimed at lowering amyloid-β levels and potentially mitigating the progression of Alzheimer’s disease .

Platelet-Activating Factor (PAF) Inactivation

PAFAH1B2 plays a role in the inactivation of PAF, a phospholipid involved in inflammatory responses. By catalyzing the hydrolysis of PAF, PAFAH1B2 helps regulate inflammatory processes, which has implications for conditions like asthma and atherosclerosis .

Drug Development

The unique enzymatic activity of PAFAH1B2 in modulating bioactive lipids presents opportunities for drug development. Compounds that can influence PAFAH1B2’s activity may serve as potential treatments for diseases where lipid signaling is disrupted .

properties

IUPAC Name

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO4S/c1-20-6-10-22(11-7-20)27-19-18-26(29(32)33)28(23-12-14-24(15-13-23)30(3,4)5)31(27)36(34,35)25-16-8-21(2)9-17-25/h6-18,27-28H,19H2,1-5H3,(H,32,33)/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBDPRSHRVANQQ-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC=C(C(N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CC=C([C@@H](N2S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Reactant of Route 3
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Reactant of Route 4
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Reactant of Route 5
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2S,6S)-6-(4-tert-butylphenyl)-2-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

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